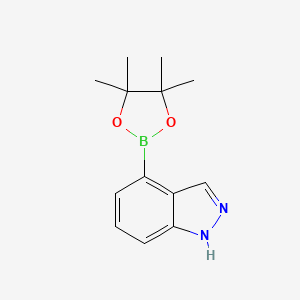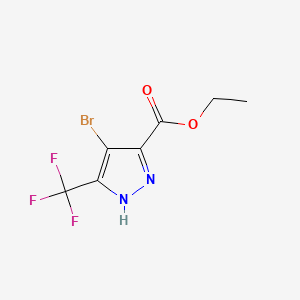
N-(3-Ethoxybenzyl)-3-(tetrahydro-2-furanylmethoxy)aniline
Overview
Description
N-(3-Ethoxybenzyl)-3-(tetrahydro-2-furanylmethoxy)aniline (N-EB-TFMA) is an organic compound with a broad range of applications in both organic synthesis and scientific research. It is a versatile building block for the synthesis of complex molecules and has been used in a variety of research studies to investigate its properties and potential applications. N-EB-TFMA is a nitrogen-containing heterocyclic compound with a five-membered ring structure, consisting of four carbon atoms and one nitrogen atom. It is a highly reactive compound and can be used as a reagent in organic synthesis reactions.
Scientific Research Applications
N-(3-Ethoxybenzyl)-3-(tetrahydro-2-furanylmethoxy)aniline has been used in a variety of scientific research studies, including studies on its mechanism of action, biochemical and physiological effects, and potential applications. It has been used in the synthesis of novel compounds with potential therapeutic applications, as well as in the development of new catalysts and materials. Additionally, it has been used in the study of enzyme inhibition, as well as in the study of the effects of environmental pollutants on organisms.
Mechanism of Action
The mechanism of action of N-(3-Ethoxybenzyl)-3-(tetrahydro-2-furanylmethoxy)aniline is not fully understood. However, it is believed to interact with a variety of enzymes and receptors in the body, leading to changes in cellular activity. It has been shown to interact with the serotonin receptor 5-HT2A, leading to increased serotonin levels in the brain and a decrease in anxiety. Additionally, it has been shown to interact with the nicotinic acetylcholine receptor, leading to increased levels of acetylcholine in the brain and improved cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, leading to improved mood and reduced anxiety. Additionally, it has been shown to increase acetylcholine levels in the brain, leading to improved cognitive function. It has also been shown to reduce inflammation and oxidative stress, as well as to protect against the effects of environmental pollutants.
Advantages and Limitations for Lab Experiments
N-(3-Ethoxybenzyl)-3-(tetrahydro-2-furanylmethoxy)aniline has several advantages for use in laboratory experiments. It is a highly reactive compound and can be used as a reagent in organic synthesis reactions. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. It is a highly reactive compound and must be handled with care to avoid accidents. Additionally, its effects on biochemical and physiological processes are not fully understood and further research is needed to understand its mechanism of action.
Future Directions
There are a number of potential future directions for research involving N-(3-Ethoxybenzyl)-3-(tetrahydro-2-furanylmethoxy)aniline. Further research is needed to understand the mechanism of action and biochemical and physiological effects of this compound. Additionally, research is needed to investigate its potential applications in the synthesis of novel compounds with therapeutic applications, as well as in the development of new catalysts and materials. Additionally, research is needed to investigate the effects of environmental pollutants on organisms, as well as to investigate the effects of this compound on enzyme inhibition. Finally, further research is needed to investigate its potential as a drug for the treatment of various diseases and disorders.
properties
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-3-(oxolan-2-ylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-2-22-18-8-3-6-16(12-18)14-21-17-7-4-9-19(13-17)24-15-20-10-5-11-23-20/h3-4,6-9,12-13,20-21H,2,5,10-11,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOLMSDLCJIJOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC2=CC(=CC=C2)OCC3CCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1389420.png)


![6-Chloro-3-(methoxymethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1389424.png)



![6-chloro-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1389430.png)

![N-[2-(2-Methoxyphenoxy)propyl]-2,3-dimethylaniline](/img/structure/B1389437.png)
![2-Ethoxy-N-[2-(3-methylphenoxy)butyl]aniline](/img/structure/B1389438.png)
![2,5-Dichloro-N-[2-(2-chlorophenoxy)propyl]aniline](/img/structure/B1389439.png)